molecular formula C14H11ClN4O2 B2584789 Methyl 7-(4-chlorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate CAS No. 1443278-84-9

Methyl 7-(4-chlorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate

Cat. No. B2584789
CAS RN: 1443278-84-9
M. Wt: 302.72
InChI Key: GPMGWNNFAFBRMB-UHFFFAOYSA-N
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Description

“Methyl 7-(4-chlorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate” is a compound that belongs to the class of [1,2,4]Triazolo [1,5-a]pyrimidines . This class of compounds is known to have a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, CB2 cannabinoid agonists, feticide, and adenosine antagonists . The pyrimidine nucleus, which is an essential base component of the genetic material of deoxyribonucleic acid, demonstrated various biological activities .


Synthesis Analysis

The synthesis of this compound involves the use of privileged pyrazolo [3,4-d]pyrimidine and pyrazolo [4,3-e] [1,2,4]triazolo [1,5-c]pyrimidine scaffolds . A new set of small molecules featuring these scaffolds were designed and synthesized as novel CDK2 targeting compounds .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrazolo [3,4-d]pyrimidine and pyrazolo [4,3-e] [1,2,4]triazolo [1,5-c]pyrimidine scaffold . Molecular docking simulation of the designed compounds confirmed the good fit into the CDK2 active site through the essential hydrogen bonding with Leu83 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the formation of the pyrazolo [3,4-d]pyrimidine and pyrazolo [4,3-e] [1,2,4]triazolo [1,5-c]pyrimidine scaffolds . The intensity of the peak of enaminone 5 decreases in the course of the MCR, while the intensity of the peak of intermediate 12 remains almost unchanged throughout the reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are characterized by the presence of two signals for C=O groups at 1650–1712 cm −1 . The 1H-NMR spectrum of compounds showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .

Mechanism of Action

The mechanism of action of this compound is related to its inhibitory activity against CDK2/cyclin A2 . It exerts a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells .

Safety and Hazards

The safety of these compounds was evaluated on MRC-5 as a normal cell line and revealed that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

The future directions for this compound involve further investigations into its potential as a cancer treatment. CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner . In silico ADMET studies and drug-likeness studies using a Boiled Egg chart showed suitable pharmacokinetic properties which helped in structure requirement prediction for the observed antitumor activity .

properties

IUPAC Name

methyl 7-(4-chlorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN4O2/c1-8-7-11(9-3-5-10(15)6-4-9)19-14(16-8)17-12(18-19)13(20)21-2/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPMGWNNFAFBRMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=NN2C(=C1)C3=CC=C(C=C3)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 7-(4-chlorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate

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